molecular formula C23H26N2O2 B5161109 (1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B5161109
M. Wt: 362.5 g/mol
InChI Key: WIQJLPHYQFKLBQ-RRPUWOKSSA-N
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Description

The compound “(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one” is a complex organic molecule characterized by its unique tricyclic structure. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the methoxyphenyl and phenyl groups: These groups can be added through Friedel-Crafts alkylation reactions, using reagents such as aluminum chloride (AlCl3) as a catalyst.

    Final modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality would be essential.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5S,7S)-3-[(4-hydroxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
  • (1S,5S,7S)-3-[(4-chlorophenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Uniqueness

The uniqueness of “(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one” lies in its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-27-20-10-8-17(9-11-20)15-24-16-19-14-21(18-6-3-2-4-7-18)25-13-5-12-23(19,25)22(24)26/h2-4,6-11,19,21H,5,12-16H2,1H3/t19-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQJLPHYQFKLBQ-RRPUWOKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3CC(N4C3(C2=O)CCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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